- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756

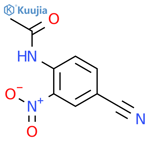

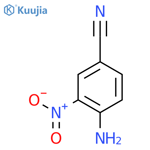

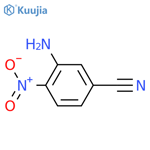

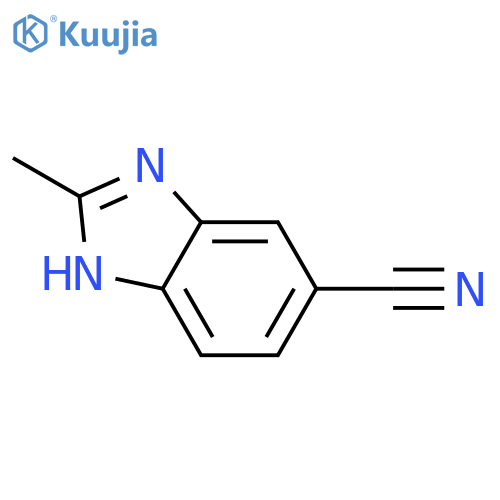

Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure

상품 이름:2-Methyl-1H-benzodimidazole-5-carbonitrile

CAS 번호:92443-13-5

MF:C9H7N3

메가와트:157.171981096268

MDL:MFCD06659814

CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

- 1H-Benzimidazole-6-carbonitrile,2-methyl-

- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)

- 2-methyl-1H-Benzimidazole-6-carbonitrile

- 2-methyl-3H-benzimidazole-5-carbonitrile

- 2-Methyl-1H-benzimidazole-5-carbonitrile

- 2-Methyl-5-cyan-benzimidazol

- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE

- 5-CYANO-2-METHYL-BENZIMIDAZOLE

- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)

- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)

- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)

- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile

- 2-Methyl-1H-benzodimidazole-5-carbonitrile

-

- MDL: MFCD06659814

- 인치: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)

- InChIKey: QPFHANMJUAOJKH-UHFFFAOYSA-N

- 미소: N#CC1C=C2C(NC(C)=N2)=CC=1

계산된 속성

- 정밀분자량: 157.06400

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

실험적 성질

- PSA: 52.47000

- LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile 보안 정보

2-Methyl-1H-benzodimidazole-5-carbonitrile 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Methyl-1H-benzodimidazole-5-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC87325-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 96% | 5g |

$1316.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 5g |

¥19346.00 | 2024-04-25 | |

| abcr | AB267934-1g |

2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |

92443-13-5 | 95% | 1g |

€587.60 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 1g |

¥4898.00 | 2024-04-25 | |

| Ambeed | A324131-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 95+% | 1g |

$397.0 | 2024-04-16 | |

| 1PlusChem | 1P0066BH-5g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 96% | 5g |

$1392.00 | 2025-02-21 | |

| abcr | AB267934-1 g |

2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |

92443-13-5 | 1g |

€565.00 | 2023-04-26 | ||

| TRC | M337363-2.5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337363-5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 5mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1249907-1g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 95% | 1g |

$500 | 2024-06-07 |

2-Methyl-1H-benzodimidazole-5-carbonitrile 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone

참조

합성회로 2

반응 조건

1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C

참조

- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

합성회로 3

반응 조건

1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux

참조

- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033

합성회로 4

반응 조건

1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

참조

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C

참조

- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

합성회로 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C

참조

- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944

합성회로 7

반응 조건

1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),

합성회로 8

반응 조건

1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C

참조

- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743

합성회로 9

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

합성회로 10

반응 조건

1.1 12 h, reflux

참조

- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,

합성회로 11

반응 조건

1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C

참조

- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

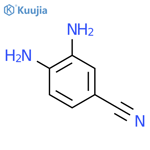

- 3,4-Diaminobenzonitrile

- 4-Amino-3-nitrobenzonitrile

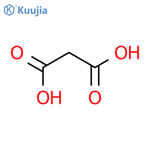

- propanedioic acid

- 1,1,1-Trimethoxyethane

- Acetamide,N-(4-cyano-2-nitrophenyl)-

- 3-amino-4-nitro-benzonitrile

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile 관련 문헌

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) 관련 제품

- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)

- 2228665-26-5(tert-butyl N-3-amino-2-(2,4-difluoro-6-methoxyphenyl)-2-methylpropylcarbamate)

- 2228396-42-5(2-2-(dimethylamino)-1,3-thiazol-5-yl-2,2-difluoroacetic acid)

- 2580190-56-1(Ethyl 6,6-dimethyl-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate)

- 2137480-88-5(2-Amino-2-(2-ethyl-5-oxocyclohexyl)acetic acid)

- 2137998-55-9(2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile)

- 304872-09-1(3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine)

- 2171310-53-3((3S)-3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid)

- 384374-69-0(6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline)

- 1248671-50-2(N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

순결:99%

재다:1g

가격 ($):357.0